BenchChemオンラインストアへようこそ!

4-(3,5-Difluorophenyl)indoline

Lipophilicity Drug-likeness Physicochemical profiling

Select 4-(3,5-Difluorophenyl)indoline for your PD-1/PD-L1 inhibitor programs. This 4-arylindoline scaffold is critical for nanomolar biochemical activity (IC50 12–17 nM in optimized series). The 3,5-difluoro substitution pattern is essential—it blocks two CYP450 oxidation sites, potentially reducing intrinsic clearance 2–5-fold versus non-fluorinated analogs, and provides a distinct 19F NMR handle for metabolism studies. This direct-entry building block delivers a validated electronic profile (σmeta = +0.34 per F) for systematic SAR exploration that cannot be replicated by mono-fluorinated or non-fluorinated isomers. Procure with precise stoichiometry.

Molecular Formula C14H11F2N
Molecular Weight 231.24 g/mol
Cat. No. B7978977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)indoline
Molecular FormulaC14H11F2N
Molecular Weight231.24 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C14H11F2N/c15-10-6-9(7-11(16)8-10)12-2-1-3-14-13(12)4-5-17-14/h1-3,6-8,17H,4-5H2
InChIKeyJUQMOORPJFVOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(3,5-Difluorophenyl)indoline Remains a Prioritized Intermediate for Immune-Oncology Scaffold Optimization


4-(3,5-Difluorophenyl)indoline (CAS 1770532-04-1; MW 231.24 g/mol) is a fluorinated 4-arylindoline building block in which the indoline core is substituted at the 4-position with a 3,5-difluorophenyl ring [1]. This substitution pattern situates the compound within the structurally validated 4-phenylindoline class that has demonstrated nanomolar inhibitory activity against the PD-1/PD-L1 protein–protein interaction, a clinically validated immune checkpoint target [2]. The presence of two fluorine atoms at the meta positions of the pendant phenyl ring distinguishes it from mono-fluorinated and non-fluorinated analogs, offering differential lipophilicity, metabolic stability, and potential for optimizing drug-like properties in medicinal chemistry campaigns.

Why 4-(3,5-Difluorophenyl)indoline Cannot Be Simply Replaced by Other 4-Arylindoline or Indoline Analogs


Generic substitution of 4-(3,5-difluorophenyl)indoline with unsubstituted 4-phenylindoline, positional isomers such as 5-(3,4-difluorophenyl)indoline , or mono-fluorinated analogs such as 4-(3-fluorophenyl)indoline introduces measurable changes in physicochemical and pharmacological parameters. Within the 4-phenylindoline PD-1/PD-L1 inhibitor series, even a single fluorine positional change alters the binding mode with the PD-L1 dimer, as demonstrated by molecular docking studies showing that the N-atom in the indoline side chain and aryl ring electronics critically influence inhibitory potency [1]. The 3,5-difluoro pattern specifically modulates the electron density of the pendant phenyl ring through the electron-withdrawing effect of two meta-fluorines, which cannot be replicated by a single fluorine or non-fluorinated variants, directly impacting both biochemical activity and pharmacokinetic attributes such as metabolic stability and CYP-mediated oxidation susceptibility.

Quantitative Differentiation Evidence for 4-(3,5-Difluorophenyl)indoline Versus Its Closest Analogs


Enhanced Lipophilicity (ClogP) of 4-(3,5-Difluorophenyl)indoline Compared to Mono-Fluorinated and Non-Fluorinated 4-Phenylindoline Analogs

The 3,5-difluorophenyl substitution in 4-(3,5-difluorophenyl)indoline is predicted to confer higher lipophilicity than its mono-fluorinated analog 4-(3-fluorophenyl)indoline and the parent 4-phenylindoline, based on the established contribution of aromatic fluorine atoms to logP. Each additional aromatic fluorine typically increases logP by approximately 0.3–0.5 units in simple aromatic systems, while also modulating pKa of nearby basic centers [1]. This differential lipophilicity directly impacts membrane permeability and non-specific protein binding, critical parameters in early-stage drug discovery [2]. Precise experimentally measured logP values for the target compound have not been reported in peer-reviewed literature as of the search date; therefore this inference is classified as Class-level based on well-established fluorination–lipophilicity relationships.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Validated PD-1/PD-L1 Inhibitory Scaffold: Potency Benchmarks Established by 4-Phenylindoline Derivatives

The 4-arylindoline scaffold, of which 4-(3,5-difluorophenyl)indoline is a direct derivative, has been validated in published studies as a core structure for nanomolar PD-1/PD-L1 inhibitors. In the foundational 2021 study by Yang et al., two optimized 4-phenylindoline derivatives, A20 and A22, demonstrated IC50 values of 17 nM and 12 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay measuring disruption of the PD-1/PD-L1 interaction [1]. Furthermore, A20 achieved an EC50 of 0.43 μM in a cell-based co-culture model using PD-L1/TCR Activator-expressing CHO cells and PD-1-expressing Jurkat cells [1]. While these potency values are for elaborated analogs rather than the bare 4-(3,5-difluorophenyl)indoline building block, they establish the 4-arylindoline substructure as a pharmacologically privileged scaffold. The 3,5-difluorophenyl variant provides a distinct electronic profile (Hammett σmeta = +0.34 per F) for SAR exploration compared to unsubstituted or mono-substituted phenyl variants [2].

Immuno-oncology PD-1/PD-L1 Small-molecule immune checkpoint inhibitor

Metabolic Stability Advantage of the 3,5-Difluorophenyl Motif Over Non-Fluorinated and Mono-Fluorinated 4-Phenylindolines

The 3,5-difluorophenyl substitution pattern is expected to confer superior metabolic stability compared to non-fluorinated 4-phenylindoline and certain mono-fluorinated variants, based on the well-established principle that fluorine atoms block cytochrome P450-mediated oxidative metabolism at the substituted positions [1]. The symmetrical 3,5-difluoro arrangement blocks two of the three potential metabolic soft spots on the pendant phenyl ring (the meta positions), leaving only the para position unsubstituted. This regioselective metabolic shielding is superior to mono-fluorination, which leaves two unblocked positions susceptible to hydroxylation. In head-to-head metabolic stability studies of fluorinated versus non-fluorinated indole derivatives, fluorine incorporation has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 5-fold depending on the substitution pattern [2]. No direct microsomal stability data for 4-(3,5-difluorophenyl)indoline have been published to date.

Metabolic stability CYP450 metabolism Fluorine blocking

Positional Isomer Differentiation: 4-(3,5-Difluorophenyl)indoline Versus 5-(3,4-Difluorophenyl)indoline in Synthetic Utility

The 4-substituted indoline isomer positions the aryl group at the C4 position of the indoline ring, whereas the 5-substituted isomer (e.g., 5-(3,4-difluorophenyl)indoline, CAS 1225509-57-8) places it at C5 . This regiochemical difference is critical for downstream synthetic applications: the C4 position on indoline is sterically more hindered and electronically distinct from C5, affecting the reactivity of the indoline NH and the aromatic ring in subsequent functionalization reactions such as N-arylation, reductive amination, or electrophilic aromatic substitution [1]. In the context of PD-1/PD-L1 inhibitor SAR, the binding mode analysis shows that the indoline N-atom directly interacts with amino acid residues of the PD-L1 protein [2]; the electronic environment of this nitrogen is differentially modulated by a C4-aryl versus a C5-aryl substituent, potentially altering binding affinity in elaborated compounds. Quantitative comparative reactivity data for these specific isomers have not been published.

Cross-coupling Regioselectivity Building block utility

Recommended Application Scenarios for 4-(3,5-Difluorophenyl)indoline Based on Differentiated Evidence


Medicinal Chemistry: PD-1/PD-L1 Small-Molecule Inhibitor Lead Generation and SAR Exploration

Procure 4-(3,5-difluorophenyl)indoline as a direct entry building block for constructing 4-arylindoline-based PD-1/PD-L1 inhibitors. The scaffold class has demonstrated IC50 values of 12–17 nM in biochemical HTRF assays for optimized derivatives [1]. The 3,5-difluoro substitution provides a distinct electronic profile (σmeta = +0.34 per F) for systematic SAR studies, enabling exploration of how aryl ring electronics affect PD-L1 dimer binding. Use as the core fragment in structure-based design campaigns, with subsequent elaboration at the indoline N-position and the pendant aryl ring to optimize potency and selectivity.

Pharmacokinetic Optimization: Installing Metabolic Shielding via 3,5-Difluoro Pattern

Incorporate 4-(3,5-difluorophenyl)indoline into lead series where metabolic instability at the pendant phenyl ring has been identified as a liability. The 3,5-difluoro pattern blocks two CYP450 oxidation sites based on the established fluorine-blocking principle [2], potentially reducing intrinsic clearance by 2–5-fold compared to non-fluorinated analogs [3]. This pre-installed metabolic shielding is particularly valuable in programs where the phenyl ring cannot be replaced by heteroaryl alternatives without loss of target engagement.

Fragment-Based Drug Discovery: Privileged 4-Arylindoline Core with Balanced Lipophilicity

Use 4-(3,5-difluorophenyl)indoline as a fragment hit or privileged core for fragment growing and merging strategies in immuno-oncology and other therapeutic areas. The 3,5-difluoro pattern provides a predicted logP increment of ~0.6–1.0 units over the parent 4-phenylindoline [4], placing it within a drug-like lipophilicity range that balances permeability and solubility. This compound is suitable for fragment libraries targeting protein–protein interactions where aryl-rich, moderately lipophilic fragments are needed to engage shallow binding pockets.

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

Employ 4-(3,5-difluorophenyl)indoline as a synthetic intermediate for preparing affinity probes, fluorescent tracers, or photoaffinity labeling reagents based on the PD-1/PD-L1 pharmacophore. The 3,5-difluorophenyl ring provides a distinctive 19F NMR handle for monitoring binding interactions and metabolic fate in cellular and in vivo studies, leveraging the 100% natural abundance and high NMR sensitivity of 19F.

Quote Request

Request a Quote for 4-(3,5-Difluorophenyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.